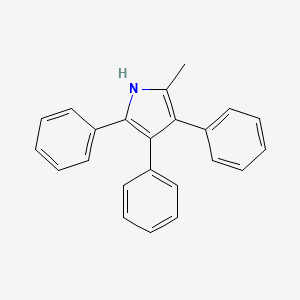

2-Methyl-3,4,5-triphenyl-1H-pyrrole

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3,4,5-triphenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23(24-17)20-15-9-4-10-16-20/h2-16,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDRYEWNCATRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501666 | |

| Record name | 2-Methyl-3,4,5-triphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3274-60-0 | |

| Record name | 2-Methyl-3,4,5-triphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Governing the Formation of 2 Methyl 3,4,5 Triphenyl 1h Pyrrole

Detailed Mechanistic Investigation of Paal-Knorr Type Condensations

The Paal-Knorr synthesis is a cornerstone for the formation of substituted pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inwikipedia.org For the synthesis of 2-methyl-3,4,5-triphenyl-1H-pyrrole, the logical precursor would be 1,2,3-triphenyl-1,4-pentanedione, which reacts with an amine source. The reaction is generally conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) derivatives. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole (B145914) synthesis was a subject of debate until detailed investigations, notably by V. Amarnath and his colleagues in 1991, provided significant clarification. wikipedia.orgorganic-chemistry.orgresearchgate.net Their work elucidated that the reaction proceeds via the formation of a hemiaminal intermediate. The process begins with the protonation of one of the carbonyl groups of the 1,4-diketone, which increases its electrophilicity. The amine then acts as a nucleophile, attacking the protonated carbonyl carbon to form a hemiaminal. researchgate.net This is followed by an intramolecular cyclization and subsequent dehydration steps to yield the final aromatic pyrrole.

A key finding from mechanistic studies is that the cyclization step is often rate-determining. rgmcet.edu.in The use of substituents with different electronic properties on the amine has been shown to affect the reaction rate. For instance, electron-withdrawing groups like a p-nitrophenyl group on the amine nucleophile were found to increase the reaction rate, a finding that helped to refine the proposed mechanism. organic-chemistry.org

Intramolecular Cyclization and Tautomerization Processes in Pyrrole Formation

Following the initial formation of the hemiaminal from one of the carbonyl groups, the crucial ring-closing step occurs. This is an intramolecular process where the nitrogen atom of the hemiaminal attacks the second carbonyl group within the same molecule. wikipedia.org This nucleophilic attack leads to the formation of a five-membered cyclic intermediate, specifically a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orgquora.com

This cyclic intermediate is not aromatic and readily undergoes dehydration to achieve the thermodynamic stability of the aromatic pyrrole ring. The dehydration involves the elimination of two molecules of water. This transformation from the non-aromatic cyclic diol to the fully conjugated pyrrole system is a form of tautomerization. rsc.org The final step ensures the formation of the stable, planar, and aromatic 1H-pyrrole ring. acs.org The entire sequence, from the initial condensation to the final aromatization, showcases a cascade of reactions that efficiently construct the heterocyclic core from an acyclic precursor.

In some synthetic strategies, related ring-closure reactions can be initiated from different precursors. For example, acid-catalyzed furan ring-opening can generate a 1,4-diketone moiety in situ, which then undergoes intramolecular cyclization with an amine present in the molecule to form the pyrrole ring. rsc.org

Radical and Ion-Mediated Pathways in Multi-Component Reactions

Beyond classical two-component condensations like the Paal-Knorr synthesis, multi-component reactions (MCRs) offer highly efficient and atom-economical pathways to complex molecules like polysubstituted pyrroles from three or more simple starting materials. bohrium.comorientjchem.org These reactions often proceed through pathways involving distinct ionic or, less commonly, radical intermediates.

Ion-mediated pathways are prevalent in many MCRs for pyrrole synthesis. For instance, a gold-catalyzed cascade reaction between α-amino ketones and alkynes proceeds through the formation of an enamine intermediate, which then undergoes cyclization. organic-chemistry.org In other examples, iminium ions are generated in situ and act as key electrophilic intermediates that trigger subsequent cyclization cascades. orientjchem.org Iodine-catalyzed three-component reactions have been developed where an imine intermediate undergoes an iodine-induced Mannich reaction, followed by intramolecular cyclization to furnish the pyrrole ring. nih.gov These MCRs are valued for their ability to construct complex pyrrole structures in a single pot, often with high regioselectivity. researchgate.netsemanticscholar.org

While less common, radical-mediated pathways have also been explored. For example, the reaction between an N-ethylsulfonylenamide and an alpha-xanthyl ketone can generate a γ-keto imine intermediate via a radical reaction, which then spontaneously cyclizes to form the pyrrole. researchgate.net These diverse mechanistic approaches highlight the versatility of modern synthetic methods in accessing substituted pyrrole frameworks.

Identification and Role of Key Intermediates in Pyrrole Ring Closure

The specific intermediates formed during pyrrole synthesis are dictated by the reaction pathway. Their identification is critical to understanding the ring-closure mechanism.

In the Paal-Knorr synthesis , the mechanism proceeds through well-defined intermediates. The initial attack of the amine on a protonated carbonyl forms a hemiaminal . This intermediate is crucial as it positions the nitrogen nucleophile for the subsequent intramolecular ring-closing step. The cyclization of the hemiaminal yields a 2,5-dihydroxytetrahydropyrrole derivative . wikipedia.orgresearchgate.net This non-aromatic cyclic species is the direct precursor to the final product, undergoing dehydration to form the stable aromatic pyrrole ring.

In Multi-Component Reactions (MCRs) , the intermediates can be more varied. Depending on the specific MCR, key intermediates can include:

Enamines : Formed from the reaction of an amine and a carbonyl compound, enamines act as carbon nucleophiles in subsequent bond-forming steps. organic-chemistry.org

Iminium Ions : Generated from imines under acidic conditions, these ions are potent electrophiles that can react with various nucleophiles, leading to cyclization. organic-chemistry.orgorientjchem.org

Michael Adducts : In reactions involving Michael acceptors, the initial addition product serves as the intermediate that undergoes subsequent intramolecular cyclization. orientjchem.org

The role of these intermediates is to assemble the atoms of the acyclic starting materials into a five-membered ring structure that can then aromatize.

| Reaction Pathway | Key Intermediates | Role in Ring Closure |

| Paal-Knorr Synthesis | Hemiaminal | Positions nitrogen for intramolecular attack on the second carbonyl. |

| 2,5-Dihydroxytetrahydropyrrole | The direct cyclic precursor that aromatizes via dehydration. wikipedia.org | |

| Multi-Component Reactions | Enamine | Acts as a nucleophile to form a key C-C bond before cyclization. organic-chemistry.org |

| Iminium Ion | Acts as an electrophile to facilitate intramolecular cyclization. organic-chemistry.org |

Stereochemical Considerations in Pyrrole Synthesis Mechanisms

Stereochemistry can play a subtle but significant role in the mechanism of pyrrole synthesis, particularly in the Paal-Knorr reaction. Mechanistic studies by Amarnath using diastereomeric 3,4-disubstituted-2,5-hexanediones revealed that the meso and d,l-racemic isomers cyclize at different rates. organic-chemistry.org

This observation is crucial because if the reaction proceeded through a common, planar enol or enamine intermediate, the stereochemical information of the starting diketone would be lost, and both diastereomers would react at the same rate. wikipedia.orgorganic-chemistry.org The fact that they react at different rates strongly suggests that the stereochemistry of the starting diketone is maintained during the rate-determining step.

Spectroscopic Characterization Principles for Structural Confirmation of 2 Methyl 3,4,5 Triphenyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles of ¹H NMR and ¹³C NMR for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. The principles of NMR are rooted in the quantum mechanical property of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a nuclear spin, which generates a magnetic moment. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of NMR's utility in structure determination.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each unique proton. Protons in electron-rich environments are shielded and appear at a higher field (lower ppm), while those in electron-deficient environments are deshielded and appear at a lower field (higher ppm). For 2-Methyl-3,4,5-triphenyl-1H-pyrrole, the spectrum would be expected to show a characteristic signal for the methyl (CH₃) protons, typically as a singlet in the upfield region. The protons on the three phenyl rings would resonate in the aromatic region (typically 7-8 ppm), with their specific chemical shifts and splitting patterns (multiplicities) influenced by their position on the rings and their proximity to the pyrrole (B145914) core and other phenyl groups. The N-H proton of the pyrrole ring often appears as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Although the ¹³C isotope is much less abundant than ¹²C, modern NMR techniques allow for its effective detection. In a typical proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The chemical shifts of these peaks are indicative of the carbon's hybridization and the nature of its attached atoms. For this compound, distinct signals would be expected for the methyl carbon, the sp²-hybridized carbons of the pyrrole ring, and the carbons of the three phenyl rings. The quaternary carbons (those not bonded to any hydrogens), such as the C3, C4, and C5 carbons of the pyrrole ring and the ipso-carbons of the phenyl rings, would also be identifiable.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~2.1-2.3 (s, 3H) | CH₃ |

| ~7.0-7.5 (m, 15H) | Aromatic-H |

| ~8.0-8.5 (br s, 1H) | N-H |

Table 1: Predicted NMR spectral data for this compound. The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Principles of Vibrational Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. Covalent bonds within a molecule are not static; they are constantly vibrating, stretching, and bending. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the frequencies of these natural vibrations. An IR spectrum is a plot of the amount of light transmitted through a sample versus the wavenumber (in cm⁻¹) of the light.

The key to IR spectroscopy in structural elucidation is that different functional groups have characteristic vibrational frequencies. For this compound, the IR spectrum would provide crucial evidence for the presence of specific structural motifs:

N-H Stretch: The stretching vibration of the N-H bond in the pyrrole ring is expected to appear as a relatively sharp peak in the region of 3300-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the three phenyl rings typically appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl rings and the pyrrole ring will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the pyrrole ring is expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

| Vibrational Frequency (cm⁻¹) | Assignment |

| 3300-3500 | N-H Stretch (pyrrole) |

| >3000 | Aromatic C-H Stretch |

| <3000 | Aliphatic C-H Stretch |

| 1450-1600 | C=C Stretch (aromatic and pyrrole) |

| 1000-1350 | C-N Stretch |

Table 2: Characteristic IR absorption bands for this compound.

Mass Spectrometry: Principles of Ionization and Fragmentation for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In a typical mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated by an electric field and then separated based on their m/z ratio by a magnetic or electric field. The detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.

The most fundamental piece of information obtained from a mass spectrum is the molecular weight of the compound, which is determined from the molecular ion peak (M⁺). For this compound (C₂₃H₁₉N), the molecular ion peak would be expected at an m/z value corresponding to its molecular weight.

Furthermore, the ionization process often imparts enough energy to cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure and can provide valuable information for its identification. The fragmentation of this compound would likely involve the loss of the methyl group, cleavage of the phenyl groups, and fragmentation of the pyrrole ring itself.

| m/z Value | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - C₆H₅]⁺ | Loss of a phenyl group |

| C₆H₅⁺ | Phenyl cation |

Table 3: Predicted significant fragments in the mass spectrum of this compound.

X-ray Crystallography: Principles for Determination of Solid-State Molecular Structure

While NMR, IR, and MS provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive and detailed three-dimensional picture of a molecule's structure in the solid state. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystalline solid.

For this compound, a successful X-ray crystallographic analysis would provide irrefutable evidence of its structure, including the planarity of the pyrrole ring and the rotational angles of the three phenyl substituents relative to the central heterocyclic core. This detailed structural information is invaluable for understanding the molecule's steric and electronic properties.

Theoretical and Computational Investigations of 2 Methyl 3,4,5 Triphenyl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of complex organic molecules like 2-Methyl-3,4,5-triphenyl-1H-pyrrole. DFT calculations, particularly using hybrid functionals such as B3LYP, provide a detailed picture of the electron distribution and its influence on the molecule's stability and reactivity.

The substitution pattern, with three phenyl groups and one methyl group on the pyrrole (B145914) core, is expected to significantly influence the electronic landscape. The phenyl groups, with their own π-systems, can engage in conjugation with the pyrrole ring, the extent of which is dictated by their torsional angles relative to the central ring. The methyl group, being an electron-donating group, would further modulate the electron density on the pyrrole core.

Key parameters derived from DFT calculations, such as total energy, dipole moment, and the distribution of electron density, are crucial for predicting the molecule's behavior in various chemical environments. For instance, the calculated dipole moment would provide insights into the molecule's polarity and its potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Properties and their Significance

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary players in chemical reactions. The energies and spatial distributions of these orbitals provide a wealth of information about a molecule's ability to act as an electron donor or acceptor.

For a molecule like this compound, the HOMO is anticipated to be delocalized over the π-system of the pyrrole ring and the phenyl substituents. The energy of the HOMO is a critical indicator of the molecule's nucleophilicity; a higher HOMO energy suggests a greater tendency to donate electrons. The presence of the electron-donating methyl group is expected to raise the HOMO energy level compared to an unsubstituted triphenylpyrrole.

Conversely, the LUMO is the lowest energy orbital that can accept electrons. In this compound, the LUMO is also expected to be a π-type orbital distributed across the aromatic framework. The energy of the LUMO reflects the molecule's electrophilicity, with a lower LUMO energy indicating a greater propensity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a particularly important parameter derived from FMO analysis. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. For polyphenylated pyrroles, the extensive conjugation typically leads to a smaller HOMO-LUMO gap compared to the parent pyrrole molecule, suggesting enhanced reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of Polyphenylated Pyrroles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole | -5.50 | 2.10 | 7.60 |

| 2,3,4,5-Tetraphenylpyrrole | -5.15 | -1.85 | 3.30 |

| This compound (Estimated) | -5.05 | -1.90 | 3.15 |

Note: The values for Pyrrole and Tetraphenylpyrrole are representative values from computational studies. The values for this compound are estimated based on the expected electronic effects of the substituents and are for illustrative purposes.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides a powerful avenue for exploring the mechanisms of chemical reactions by mapping out potential energy surfaces and identifying transition states. For a molecule as complex as this compound, computational studies can predict the most likely sites for electrophilic or nucleophilic attack and elucidate the energetic barriers associated with different reaction pathways.

For instance, in electrophilic substitution reactions, computational models can determine whether the attack is more favorable on the pyrrole ring or on one of the phenyl substituents. The calculated activation energies for different pathways would reveal the kinetic and thermodynamic favorability of each potential reaction. The presence of the methyl group and the three phenyl groups would create a unique steric and electronic environment that directs the regioselectivity of such reactions.

Similarly, in reactions involving the N-H proton of the pyrrole ring, computational studies can model the deprotonation process and the stability of the resulting anion. The acidity of this proton is influenced by the electronic effects of the substituents, and computational methods can provide a quantitative measure of this property.

While specific computational studies on the reaction pathways of this compound are not documented, the methodologies employed in studying related heterocyclic systems would be directly applicable. These studies would involve optimizing the geometries of reactants, products, and transition states to calculate the corresponding energies and construct a detailed reaction profile.

Molecular Modeling for Conformational Analysis of Triphenylpyrroles

The three-dimensional structure, or conformation, of this compound is crucial to its properties and interactions. The rotational freedom of the three phenyl groups around their single bonds to the pyrrole ring gives rise to a complex conformational landscape. Molecular modeling techniques, such as molecular mechanics and DFT, are employed to identify the most stable conformations and to understand the energetic barriers between them.

A key aspect of the conformational analysis of triphenylpyrroles is the determination of the dihedral angles between the planes of the phenyl rings and the central pyrrole ring. Steric hindrance between adjacent phenyl groups and between the phenyl groups and the methyl group will play a significant role in dictating these angles. The molecule will adopt a conformation that minimizes these steric clashes while maximizing any stabilizing electronic interactions, such as π-stacking.

Computational methods can generate a potential energy surface as a function of these dihedral angles, revealing the global minimum energy conformation and other low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. This information is vital for understanding how the molecule might interact with biological receptors or how it packs in the solid state.

Advanced Research Applications of 2 Methyl 3,4,5 Triphenyl 1h Pyrrole and Its Structural Derivatives

Applications in Advanced Materials Science

The inherent π-electron-rich nature of the pyrrole (B145914) nucleus makes it an exceptional building block for organic semiconducting materials. researchgate.netbohrium.com When appropriately substituted, these materials exhibit unique optical and electronic properties suitable for a range of applications. Computational modeling has become a key tool in screening and designing stable pyrrole-containing materials that retain their potent electron-donating characteristics for use in organic electronics. researchgate.netbohrium.com

Pyrrole-based compounds are increasingly integrated into organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netresearchgate.netjmaterenvironsci.com The electron-donating properties of the pyrrole ring, combined with the modulation of molecular packing and solubility by substituents like phenyl groups, allow for the fine-tuning of material performance.

Research has demonstrated that π-conjugated systems based on pyrrole are excellent candidates for optoelectronic applications. jmaterenvironsci.com For instance, designing molecules that combine pyrrole with other aromatic systems, such as terphenyl, allows for the precise control of frontier molecular orbital energies (HOMO and LUMO). This control is critical for efficient charge injection and transport in multilayered devices like OLEDs. jmaterenvironsci.com In OFETs, polymers incorporating units like diketopyrrolopyrrole have become a major focus, with research targeting the synthesis of materials that possess high charge-carrier mobility and stability. bohrium.commsstate.edu The development of N-substituted pyrroles from sustainable, biomass-derived sources like 2,5-dimethoxytetrahydrofuran (B146720) is also paving the way for greener organic electronics. nih.gov

Below is a table summarizing the application and performance of various pyrrole-based materials in organic electronics, illustrating the versatility of the pyrrole scaffold.

| Material Class | Device Application | Key Performance Metric |

| Donor-Acceptor Polymers (e.g., PBTBBTa-BT) | Organic Field-Effect Transistors (OFETs) | Hole mobility of 0.21 cm² V⁻¹ s⁻¹ rsc.org |

| Pyrrole-Terphenyl Structures (e.g., C2) | Organic Light-Emitting Diodes (OLEDs) | Optimized HOMO level (-5.156 eV) for efficient hole injection jmaterenvironsci.com |

| Pyrrole-based Conjugated Polymers (e.g., P1) | Two-Photon Absorption (2PA) Materials | High 2PA cross-section (δ) of 2392 GM nih.gov |

| Diketopyrrolopyrrole Copolymers | Organic Field-Effect Transistors (OFETs) | Targeted improvements in electronic properties through chemical modification bohrium.com |

| N-Substituted Polypyrroles | Organic Electronics | Feasibility of depositing thin polymer films via in situ electropolymerization nih.gov |

This table is generated based on data from multiple sources to illustrate the capabilities of pyrrole-based materials.

The highly conjugated structure of polysubstituted pyrroles makes them ideal scaffolds for developing functional dyes and pigments. These materials are designed not just for color, but for specific electronic functions, such as electroluminescence in OLEDs. jmaterenvironsci.com The color and photophysical properties of these dyes can be tuned by altering the substituents on the pyrrole ring.

For example, novel conjugated polymers based on a triphenylamine (B166846) donor and an electron-rich pyrrole bridge exhibit strong yellow-green to orange fluorescence with high quantum yields (up to 46%). nih.gov This demonstrates the potential of using the pyrrole unit to create efficient light-emitting materials. Computational studies on pyrrole-terphenyl systems have shown that the arrangement of the pyrrole and terphenyl units significantly impacts the HOMO-LUMO gap, which in turn determines the emission color and electronic characteristics of the material for OLED applications. jmaterenvironsci.com This molecular-level design allows for the creation of custom dyes with properties tailored for specific electronic devices.

Substituted pyrroles like 2-Methyl-3,4,5-triphenyl-1H-pyrrole serve as critical monomers or building blocks in the synthesis of π-conjugated polymers and oligomers. researchgate.netnih.gov These polymers are sought after for their semiconducting and optical properties. The pyrrole ring can be incorporated as a spacer unit within the polymer backbone or as a central, electron-rich core. nih.gov

The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions, although metal-free methods are also being developed. researchgate.net Research has shown that polymers containing a pyrrole bridge can exhibit significant two-photon absorption (2PA) properties, which are valuable for applications in bio-imaging and photodynamic therapy. nih.gov The triphenylamine-pyrrole polymers, for instance, were found to have large 2PA cross-sections, indicating that the combination of an electron donor with the pyrrole bridge is an effective strategy for enhancing non-linear optical properties. nih.gov Furthermore, the synthesis of donor-acceptor (D-A) type conjugated polymers often utilizes pyrrole-containing heterocycles to achieve low band gaps and high charge carrier mobilities for applications in OFETs and OPVs. msstate.edursc.org

Function as a Key Intermediate in Complex Organic Synthesis

Beyond materials science, highly substituted pyrroles are valuable intermediates in the broader field of organic synthesis. orientjchem.org The creation of a polysubstituted pyrrole core is a key step in the total synthesis of many complex natural products and pharmaceuticals. nih.gov The pyrrole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov

Modern synthetic methods, particularly multi-component reactions (MCRs), provide efficient, one-pot access to complex pyrrole structures from simple starting materials. orientjchem.orgmdpi.com For example, four-component reactions involving amines, alkynes, and aldehydes can be used to construct highly functionalized pyrrole derivatives. orientjchem.org A compound like this compound, once synthesized, serves as a versatile platform for further chemical modification. The nitrogen atom, for instance, can be functionalized, or the phenyl rings can undergo further substitution, leading to a diverse library of new chemical entities for screening in drug discovery or for creating new materials.

Catalytic Roles and Metal-Free Catalysis involving Pyrrole Structures

There is a growing interest in using organic molecules as catalysts (organocatalysis) as a green alternative to traditional metal-based catalysts. nih.gov Pyrrole-containing structures have emerged as promising candidates for metal-free catalysis. researchgate.netrsc.org The catalytic activity of these structures often stems from the dual functionality of the pyrrole ring: the nitrogen atom can act as a Lewis base, while the N-H proton can participate in hydrogen bonding to activate substrates. nih.gov

While research on the specific catalytic activity of this compound is not widely documented, the principles apply to its structural class. For example, tetrapyrrolic macrocycles (like porphyrins and calix rsc.orgpyrroles) are effective metal-free catalysts for a variety of organic transformations. nih.gov Simpler pyrrole derivatives have also been used in metal-free photoredox catalysis. For instance, visible light and an acridinium (B8443388) dye catalyst can achieve the C-H sulfonamidation of pyrroles, demonstrating a selective C-N bond formation under mild, metal-free conditions. researchgate.net These examples highlight the potential of the pyrrole scaffold to participate directly in catalytic cycles, opening avenues for developing new, sustainable chemical reactions.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-methyl-3,4,5-triphenyl-1H-pyrrole, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves condensation reactions of appropriately substituted precursors. For example, analogous pyrrole derivatives are synthesized via acid-catalyzed cyclization in chlorinated solvents (e.g., chloroform) with methanesulfonic acid, followed by recrystallization from ethanol/hexane mixtures to achieve purity . Optimization includes varying reaction time (e.g., reflux for 25–30 hours as in xylene-based protocols) and temperature to minimize side products .

- Characterization : Post-synthesis purification via column chromatography or recrystallization is critical. Monitor reaction progress using TLC and confirm purity via melting point analysis .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral data interpreted?

- 1H NMR : Aromatic protons in the pyrrole ring and phenyl substituents appear as distinct multiplets in the δ 6.0–7.5 ppm range. Methyl groups (e.g., 2-methyl) resonate as singlets near δ 2.0–2.5 ppm. Coupling constants (e.g., J = 2.7–3.5 Hz) help assign substitution patterns .

- IR Spectroscopy : Stretching vibrations for C=N (∼1600 cm⁻¹) and C-H aromatic bonds (∼3000 cm⁻¹) confirm pyrrole ring formation .

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and confirms substituent positions .

Q. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, R₂²(8) motifs) by donor-acceptor distances and angles. Software like Mercury (CCDC) visualizes these networks .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between experimental data (e.g., NMR) and computational models for this compound?

- Validation : Cross-check computational results (DFT-optimized geometries) with experimental crystallographic data. Discrepancies in dihedral angles or bond lengths may indicate dynamic effects (e.g., rotational barriers in phenyl groups) or solvent interactions .

- Dynamic NMR : Variable-temperature studies detect conformational exchange broadening in substituents like triphenyl groups .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced tubulin polymerization inhibition?

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, methoxy) at the 3,4,5-phenyl positions to enhance binding to tubulin’s colchicine site. Compare IC₅₀ values via in vitro assays (e.g., MTT cytotoxicity tests on cancer cell lines) .

- Crystallographic Docking : Use resolved crystal structures to model interactions with β-tubulin, identifying key hydrophobic pockets for substituent optimization .

Q. What experimental approaches mitigate low yields in multi-step syntheses of this compound?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for regioselective cyclization.

- Side-Product Analysis : Use LC-MS or preparative HPLC to isolate byproducts (e.g., diastereomers or oligomers) and identify competing reaction pathways .

Q. How do solid-state hydrogen-bonding networks influence solubility and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。